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Compound of Interest

Compound Name: Citalopram oxalate

Cat. No.: B15125297 Get Quote

These application notes provide detailed methodologies for the identification and quantification

of impurities in Citalopram oxalate, a widely used antidepressant medication. The protocols

are intended for researchers, scientists, and drug development professionals involved in quality

control and stability testing of Citalopram.

High-Performance Liquid Chromatography (HPLC)
for Impurity Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely

used technique for the separation and quantification of Citalopram and its related impurities.

Experimental Protocol: Stability-Indicating RP-HPLC
Method
This protocol is designed to separate Citalopram from its potential degradation products and

process-related impurities.

a. Chromatographic Conditions:

Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm particle size) or equivalent C8/C18 column.[1]

[2]
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Mobile Phase: A gradient mixture of 0.3% diethylamine (pH adjusted to 4.70) and a

methanol/acetonitrile (55:45 v/v) solution.[1] Alternatively, an isocratic mobile phase of

acetonitrile and ammonium acetate buffer (pH 4.5) can be used.[2]

Flow Rate: 1.0 mL/min.[3][4][5][6]

Detection: UV detection at 225 nm or 238 nm.[1][7]

Column Temperature: 25°C.[4][5][6]

Injection Volume: 10-20 µL.

b. Sample Preparation:

Prepare a stock solution of Citalopram oxalate in a suitable solvent such as methanol or the

mobile phase.

For impurity analysis, a concentration of approximately 1 mg/mL is often used.

Filter the sample solution through a 0.45 µm syringe filter before injection.

c. Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies are

performed. Citalopram is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N

HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 60-

80°C), and photolytic stress (e.g., exposure to UV light).[1][2][3][8] The degradation products

are then analyzed using the developed HPLC method to ensure they are well-separated from

the main Citalopram peak and from each other.

Quantitative Data Summary: HPLC Method Validation
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Parameter Typical Value Reference(s)

Linearity Range 5-500 µg/mL [2]

Correlation Coefficient (r²) > 0.999 [3]

Limit of Detection (LOD) 0.416 - 1 µg/mL [2][3]

Limit of Quantification (LOQ) 1.324 - 5 µg/mL [2][3]

Accuracy (Recovery) 88-101.72% [2][9]

Precision (%RSD) < 2% [2][3]

Ultra-Performance Liquid Chromatography-Tandem
Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity for the analysis of Citalopram and its

impurities, especially in complex matrices.

Experimental Protocol: UPLC-MS/MS Method
a. UPLC Conditions:

Column: A sub-2 µm particle size column, such as a Kromasil ClassicShell C18 (2.1 x 50

mm, 2.5 µm).[10]

Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 10 mM

ammonium acetate with 0.2% acetic acid).[10]

Flow Rate: 0.4 mL/min.[10]

Column Temperature: 40°C.[10]

Injection Volume: 5 µL.[10]

b. MS/MS Conditions:

Ion Source: Electrospray Ionization (ESI) in positive ion mode.[10]
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Scan Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis.[10]

Capillary Voltage: 0.5 kV.[10]

Desolvation Gas Temperature: 400°C.[10]

Desolvation Gas Flow: 1100 L/h.[10]

Quantitative Data Summary: UPLC-MS/MS Method
Validation

Parameter Typical Value Reference(s)

Linearity Range
Drug-dependent, typically in

the ng/mL to µg/mL range
[10]

Correlation Coefficient (r²) > 0.990 [10]

Precision (%RSD) < 15% [10]

Accuracy 90-110% [10]

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of volatile impurities or for the analysis of Citalopram

and its metabolites after derivatization.

Experimental Protocol: GC-MS Method
a. GC Conditions:

Column: A capillary column suitable for amine analysis (e.g., a derivative of a 5% phenyl-

methylpolysiloxane phase).

Carrier Gas: Helium.

Injection Mode: Splitless.

Temperature Program: An optimized temperature gradient is required to separate the

analytes of interest.
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b. MS Conditions:

Ion Source: Electron Ionization (EI).

Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[11]

c. Sample Preparation:

Solid-phase extraction (SPE) can be used to extract and concentrate the analytes from the

sample matrix.[11]

Derivatization may be necessary to improve the volatility and chromatographic behavior of

Citalopram and its impurities.

Quantitative Data Summary: GC-MS Method Validation
Parameter Typical Value Reference(s)

Limit of Detection (LOD)
0.7 ng/L (for Citalopram in

urine)
[11]

Known Impurities of Citalopram
Several process-related impurities and degradation products of Citalopram have been

identified and characterized. These include:

Citalopram N-oxide

Desmethylcitalopram

Didemethylcitalopram

Citalopram propionic acid

Citalopram carboxamide[2]

3-hydroxycitalopram N-oxide[2]

R-citalopram (the R-enantiomer of escitalopram)[12]
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Caption: A generalized workflow for the impurity profiling of Citalopram oxalate.
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Caption: Interrelationship of analytical techniques for Citalopram impurity analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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